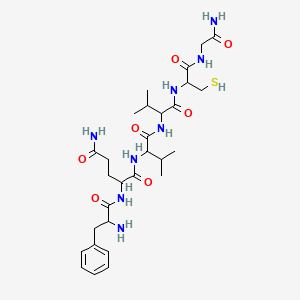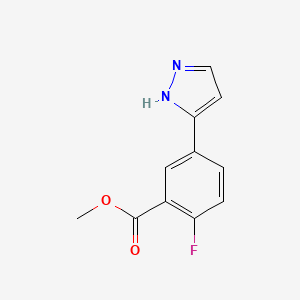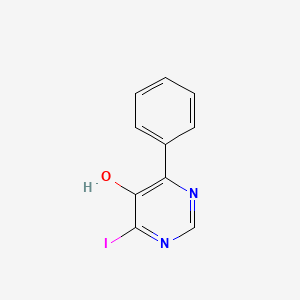![molecular formula C9H14N2O3 B12115315 3-(1-Hydroxyethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B12115315.png)
3-(1-Hydroxyethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclo(-Pro-Thr) can be synthesized through several methods, including:
Solution-phase synthesis: This involves the coupling of proline and threonine in solution, followed by cyclization to form the diketopiperazine ring. Common reagents used in this process include coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Solid-phase synthesis: This method involves the sequential addition of amino acids to a solid support, followed by cyclization and cleavage from the resin. This approach allows for the efficient synthesis of cyclic dipeptides with high purity.
Industrial Production Methods: Industrial production of Cyclo(-Pro-Thr) typically involves large-scale solution-phase synthesis. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice.
Chemical Reactions Analysis
Types of Reactions: Cyclo(-Pro-Thr) undergoes various chemical reactions, including:
Oxidation: The threonine residue can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can modify the diketopiperazine ring, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups to the molecule, enhancing its properties.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Various nucleophiles and electrophiles can be used to introduce new groups to the molecule.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the threonine residue can yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized cyclic dipeptides.
Scientific Research Applications
Cyclo(-Pro-Thr) has numerous applications in scientific research, including:
Chemistry: It serves as a model compound for studying peptide cyclization and diketopiperazine formation.
Biology: Cyclo(-Pro-Thr) exhibits various biological activities, including antimicrobial and anticancer properties. It is used in studies exploring the mechanisms of these activities.
Medicine: Due to its stability and bioactivity, Cyclo(-Pro-Thr) is investigated as a potential therapeutic agent for various diseases.
Industry: Cyclo(-Pro-Thr) is used in the development of new materials and as a building block for more complex molecules.
Mechanism of Action
Cyclo(-Pro-Thr) can be compared with other cyclic dipeptides, such as Cyclo(-Pro-Val) and Cyclo(-Pro-Leu). While these compounds share a similar cyclic structure, their biological activities and properties can differ significantly due to the nature of the amino acid residues involved. Cyclo(-Pro-Thr) is unique in its combination of proline and threonine, which imparts distinct chemical and biological characteristics.
Comparison with Similar Compounds
- Cyclo(-Pro-Val)
- Cyclo(-Pro-Leu)
- Cyclo(-Pro-Gly)
Properties
IUPAC Name |
3-(1-hydroxyethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-5(12)7-9(14)11-4-2-3-6(11)8(13)10-7/h5-7,12H,2-4H2,1H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLWFFBGMBRBMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)N2CCCC2C(=O)N1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Thiazoleacetic acid, 2-[2-[[(3,4-dichlorophenyl)methyl]amino]-2-oxoethyl]-](/img/structure/B12115240.png)





![Butanoic acid, 4-[(2-furanylmethyl)thio]-](/img/structure/B12115276.png)
![[1-(4-Chlorophenyl)-2-(morpholin-4-yl)ethyl]amine](/img/structure/B12115280.png)
![1-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-3-{[1,1'-biphenyl]-4-yloxy}propan-2-ol](/img/structure/B12115287.png)

![N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12115296.png)
![Ethyl 2-[(2-acetamido-3-phenylpropanoyl)amino]-5-(diaminomethylideneamino)pentanoate](/img/structure/B12115299.png)
![[5-(Aminomethyl)-2-methoxyphenyl]acetic acid](/img/structure/B12115307.png)
